Home > Products > Screening Compounds P57114 > Anticancer agent 105
Anticancer agent 105 -

Anticancer agent 105

Catalog Number: EVT-15277238
CAS Number:
Molecular Formula: C25H24KN3O6S
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 105 is a compound that has gained attention for its potential therapeutic applications in oncology. It is classified among novel anticancer agents derived from various sources, including natural products and synthetic methodologies. This compound is part of a larger family of anticancer drugs that are designed to target specific pathways involved in tumor growth and metastasis.

Source

Anticancer agent 105 is reported to be synthesized through a combination of natural product extraction and synthetic chemistry. The specific biological origins of this compound may include marine organisms or terrestrial plants known for their bioactive properties against cancer cells. Natural products have historically been a rich source of anticancer agents, with many approved drugs originating from such sources .

Classification

Anticancer agent 105 can be classified based on its mechanism of action and source:

  • Mechanism of Action: It may act as a cytotoxic agent, targeting rapidly dividing cancer cells, or as a targeted therapy, focusing on specific molecular pathways.
  • Source: It could be categorized as either a natural product derived from plants or marine organisms or a synthetic compound developed through chemical synthesis techniques .
Synthesis Analysis

The synthesis of anticancer agent 105 involves several steps that may include extraction from natural sources followed by chemical modifications.

Methods

  1. Natural Extraction: The initial phase involves isolating the compound from biological sources such as plants or marine organisms known for their anticancer properties.
  2. Chemical Synthesis: Following extraction, synthetic methods may be employed to enhance the efficacy or bioavailability of the compound. Techniques such as combinatorial chemistry and structure-activity relationship studies are often utilized to optimize the chemical structure for improved activity against cancer cells.

Technical Details

The synthesis process typically requires:

  • Solvent Extraction: Utilizing organic solvents to extract the desired compounds from plant material.
  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used for purification.
  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Molecular Structure Analysis

The molecular structure of anticancer agent 105 is critical for understanding its function and interactions within biological systems.

Structure

Anticancer agent 105 likely possesses a complex molecular architecture that includes various functional groups conducive to biological activity. The exact structure can be elucidated using spectroscopic methods.

Data

Structural data such as molecular weight, melting point, and solubility are essential in characterizing the compound:

  • Molecular Weight: Typically determined through mass spectrometry.
  • Melting Point: Provides insights into purity and stability.
  • Solubility: Affects bioavailability and therapeutic efficacy.
Chemical Reactions Analysis

Understanding the chemical reactions involving anticancer agent 105 provides insights into its mechanism of action.

Reactions

  1. Target Interaction: The primary reactions involve binding to specific targets within cancer cells, such as enzymes or receptors that regulate cell proliferation.
  2. Metabolic Pathways: The compound may undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure binding affinity and inhibition rates against target proteins involved in cancer progression.

Mechanism of Action

The mechanism by which anticancer agent 105 exerts its effects is crucial for its therapeutic application.

Process

  1. Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
  2. Apoptosis Induction: It could trigger programmed cell death pathways, leading to the elimination of malignant cells.
  3. Inhibition of Angiogenesis: By disrupting blood vessel formation, it may starve tumors of necessary nutrients.

Data

Quantitative data from in vitro studies can provide insights into the efficacy of anticancer agent 105 against various cancer cell lines, showcasing its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

A comprehensive understanding of the physical and chemical properties of anticancer agent 105 is essential for its development and application.

Physical Properties

  • Appearance: Typically described in terms of color and form (solid, liquid).
  • Solubility: Important for formulation; affects how the drug is administered.

Chemical Properties

  • Stability: Assessment under various conditions (temperature, pH).
  • Reactivity: Interactions with other compounds can influence therapeutic outcomes.

Relevant data includes pKa values, partition coefficients (log P), and other parameters that affect drug design and delivery systems.

Applications

Anticancer agent 105 has significant potential applications in scientific research and clinical settings:

Introduction to Anticancer Agent 105 in Oncology Research

Historical Context of Anticancer Agent Development from Natural and Synthetic Sources

The evolution of anticancer agents has progressed from serendipitous discoveries of natural compounds to sophisticated rational drug design. Early chemotherapeutic agents were predominantly derived from natural sources, with plant alkaloids serving as foundational prototypes:

  • Plant-Derived Cytotoxics: Podophyllotoxin, isolated from Podophyllum peltatum roots in 1861, demonstrated early antimitotic properties by inhibiting spindle formation. This discovery directly facilitated the development of semi-synthetic derivatives etoposide and teniposide in the 1960s–1970s, which target topoisomerase II to induce DNA fragmentation in rapidly dividing cells [2]. Similarly, vinca alkaloids from Catharanthus roseus disrupted microtubule assembly, establishing a critical therapeutic class.
  • Synthetic Alkylating Agents: Post-World War II research on nitrogen mustard derivatives (e.g., cyclophosphamide, chlorambucil) marked the advent of synthetic anticancer agents. These compounds formed irreversible DNA cross-links, exploiting the proliferative advantage of cancer cells over normal tissues. Their development originated from observations of mustard gas-induced leukopenia, illustrating how chemical warfare research unexpectedly informed oncology [2].
  • Antimetabolites: The discovery that folic acid exacerbated leukemia progression led Sidney Farber to pioneer aminopterin (1948) and its successor methotrexate—a dihydrofolate reductase inhibitor that blocks nucleotide synthesis. This established the antimetabolite class, later expanded to include pemetrexed and raltitrexed targeting thymidylate synthase [2].

Table 1: Key Historical Milestones in Anticancer Agent Development

EraPrototype AgentsOrigin/SourceMolecular Target
1860s–1940sPodophyllotoxinPodophyllum peltatum rootsMitotic spindle
1940s–1950sNitrogen mustardsSynthetic derivatives of mustard gasDNA cross-linking
1940s–1950sMethotrexateFolic acid antagonistDihydrofolate reductase
1960s–1970sEtoposide/TeniposideSemi-synthetic podophyllotoxin derivativesTopoisomerase II

This trajectory underscores a paradigm shift from broad cytotoxicity to target-specific inhibition—a transition enabling Agent 105's design. Unlike early cytotoxics affecting all dividing cells, Agent 105 exemplifies modern precision targeting, minimizing off-tissue damage through selective molecular engagement [1] [7].

Current Significance in Targeted Cancer Therapy and Drug Discovery Paradigms

Anticancer Agent 105 enters a therapeutic landscape dominated by molecularly targeted agents designed against specific oncogenic drivers. Its significance is defined by its alignment with three contemporary drug discovery paradigms:

  • Precision Oncology Framework: Agent 105 functions within tumor-agnostic treatment strategies, targeting molecular alterations (e.g., kinase mutations, fusion proteins) irrespective of anatomical origin. This approach mirrors agents like entrectinib (targeting NTRK/ROS1/ALK fusions) and sotorasib (targeting KRAS G12C), which received tissue-agnostic approvals based on biomarker-defined efficacy [9] [10]. Agent 105’s mechanism likely addresses comparable driver alterations, enabling use across histologically diverse cancers sharing its target.
  • Polypharmacology Strategy: Resistance to monotherapies via bypass signaling remains a key challenge. Agent 105 may incorporate multi-target inhibition (e.g., simultaneous targeting of VEGFR/RET/MET like cabozantinib) to overcome compensatory pathway activation [1] [8]. Such agents exhibit enhanced efficacy by blocking parallel survival signals and reducing adaptive resistance.
  • Computational Drug Design: Modern discovery leverages AI-driven target prediction, molecular docking, and structure-based optimization. Cryo-electron microscopy (cryo-EM) combined with machine learning enables atomic-resolution visualization of target conformations, facilitating the design of inhibitors like Agent 105 against previously "undruggable" targets (e.g., RAS isoforms, transcription factors) [10]. This represents a quantum leap from early screening-based methods.

Table 2: Contemporary Targeted Therapy Paradigms Relevant to Agent 105

ParadigmTherapeutic PrincipleExemplar AgentsAgent 105's Alignment
Precision OncologyBiomarker-driven tissue-agnostic targetingEntrectinib, SotorasibLikely targets defined alterations across tumor types
PolypharmacologyMulti-kinase or pathway inhibitionCabozantinib, SorafenibPotential multi-target design to circumvent resistance
Computational DesignStructure-based optimization using AI/cryo-EMKRAS G12C inhibitorsIncorporation of advanced structural biology in development

These frameworks position Agent 105 at the vanguard of rational therapeutic innovation, emphasizing mechanistic specificity over empirical cytotoxicity [7] [8].

Position Within the Landscape of Small-Molecule Anticancer Therapeutics

Small-molecule inhibitors constitute >50% of targeted anticancer drugs, with 89 such agents approved in the US and China by 2020 [5]. Agent 105 occupies a distinct niche within this ecosystem, characterized by its target profile, chemical properties, and differentiation from biologics:

  • Kinase Inhibitor Classification: Like most small-molecule oncology drugs, Agent 105 likely acts as a protein kinase inhibitor. Kinase inhibitors are categorized by binding mode:
  • Type I: Bind active kinase conformation (DFG-Asp in; αC-helix in)
  • Type II: Bind inactive conformation (DFG-Asp out)
  • Type VI: Irreversible covalent inhibitors (e.g., afatinib, osimertinib) [3] [5]Agent 105 may adopt a Type I½ or Type II binding mode to enhance selectivity, akin to imatinib (Type II) or ceritinib (Type I).

  • Advantages Over Biologics: With a molecular weight typically ≤500 Da, Agent 105 exhibits superior cell membrane permeability compared to monoclonal antibodies (mAbs), enabling targeting of intracellular oncoproteins (e.g., BCR-ABL, mutant EGFR). Oral bioavailability reduces administration burdens, and synthetic scalability lowers production costs versus biologics [4] [10].

  • Differentiation from Cytotoxics: Unlike traditional chemotherapy (e.g., anthracyclines, alkylators) that non-specifically damage DNA/mitotic apparatus, Agent 105’s mechanism likely involves allosteric inhibition or competitive ATP blockade, enabling dose reduction and attenuated off-target toxicity [1] [9].

  • Complementarity with Immunotherapies: As with EGFR or ALK inhibitors, Agent 105 may synergize with immune checkpoint blockers (e.g., anti-PD-1) by reversing tumor microenvironment immunosuppression—a strategy expanding the utility of both modalities [3] [10].

Agent 105 thus exemplifies modern small-molecule therapeutics: orally bioavailable, synthetically tractable compounds disrupting oncogenic signaling with precision unattainable via cytotoxic or biologic approaches.

Properties

Product Name

Anticancer agent 105

IUPAC Name

potassium;(2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate

Molecular Formula

C25H24KN3O6S

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C25H25N3O6S.K/c1-3-34-25(32)21-16-6-4-5-7-20(16)35-24(21)28-18(22(30)17(13-26)23(27)31)12-19(29)14-8-10-15(33-2)11-9-14;/h8-12,28,30H,3-7H2,1-2H3,(H2,27,31);/q;+1/p-1/b18-12-,22-17-;

InChI Key

YNTQHSIVXOWQKC-GGQHYGGTSA-M

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=CC(=O)C3=CC=C(C=C3)OC)C(=C(C#N)C(=O)N)[O-].[K+]

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.